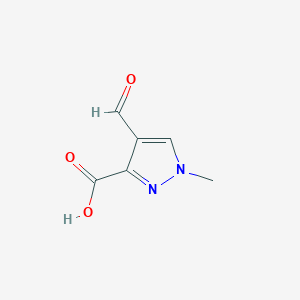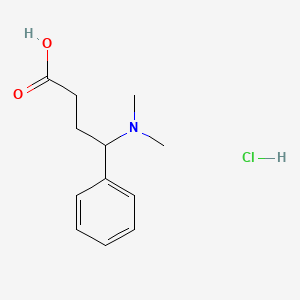
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4 . It is a member of pyrazoles and a monocarboxylic acid. It is functionally related to a N-methylpyrazole .
Synthesis Analysis
The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied . The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent . The molar ratio of sodium cyanoacetate to N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate is 1:2.5 . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid include condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent . The molar ratio of sodium cyanoacetate to N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate is 1:2.5 . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .
科学的研究の応用
Chemical Synthesis and Derivative Formation
4-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives are widely used in chemical synthesis. For instance, it is used in Vilsmeier-Haak formylation to produce 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles (Attaryan et al., 2006). Another study highlights its role in synthesizing ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the formation of a new heterocyclic system (Chaban et al., 2020).
Structural and Spectral Analysis
Research has also focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical studies to understand its properties (Viveka et al., 2016).
Synthesis of New Compounds
Innovative synthesis methods for pyrazole-4-carboxylic acids have been developed, such as a method for preparing 1-aryl-1H-pyrazole-3,4-di-carboxylic acids (Bratenko et al., 2010). Another study details the synthesis of novel mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives (Radi et al., 2015).
Electrosynthesis and Microwave-Assisted Synthesis
Electrosynthesis and microwave-assisted synthesis techniques have been employed to create derivatives of pyrazolecarboxylic acids. A study demonstrates the electrosynthesis of 4-chloropyrazolecarboxylic acids (Lyalin et al., 2009), while another explores microwave-assisted synthesis of new substituted pyrazol derivatives (Da-gui, 2011).
Improved Synthesis Techniques
There are efforts to improve existing synthesis techniques for related compounds. For example, a study reports an improved synthesis of 1H-pyrazole-4-carboxylic acid, enhancing yield significantly (Dong, 2011).
Safety and Hazards
The safety information for 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
作用機序
Target of action
Pyrazoles can interact with various biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their chemical structure and the biological target they interact with. For example, some pyrazole derivatives can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Result of action
The molecular and cellular effects of pyrazoles can vary greatly depending on their mode of action and the biological target they interact with. For example, some pyrazole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .
特性
IUPAC Name |
4-formyl-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(7-8)6(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKLNYSBXLXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267443-23-1 |
Source


|
| Record name | 4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2611773.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2611776.png)


![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)

![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)




